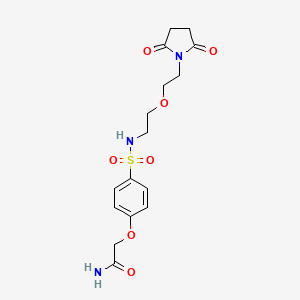

2-(4-(N-(2-(2-(2,5-二氧代吡咯烷-1-基)乙氧基)乙基)磺酰基)苯氧基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

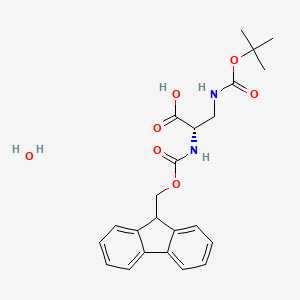

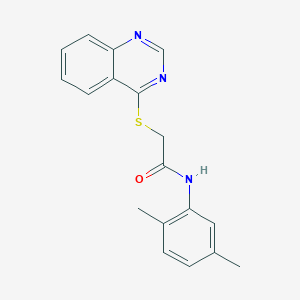

The synthesis of similar compounds involves an optimized coupling reaction . This process yields several hybrid compounds that show broad-spectrum activity in widely accepted animal seizure models .Molecular Structure Analysis

The molecular structure of this compound is complex, featuring both an NHS ester and a maleimide . The NHS group is easily displaced by amine-containing molecules while maleimide is a thiol-specific covalent linker which is used to label reduced cysteines in proteins .科学研究应用

杂环化合物的合成

研究表明,各种杂环化合物(如噻唑、吡啶和噻吩)的合成至关重要,因为这些化合物具有抗菌和抗真菌活性,在药物开发中至关重要 (Wardkhan 等,2008 年; Elgemeie 等,1988 年)。这些研究突出了具有乙酰胺基团的化合物在合成具有生物活性的分子方面的多功能性。

抗菌和抗真菌活性

由乙酰胺衍生物合成的化合物已对其抗菌和抗真菌特性进行了评估,显示出对各种细菌和真菌菌株具有显着的活性 (Fuloria 等,2009 年)。这表明该化合物在开发新的抗菌剂方面具有潜在应用。

抗肿瘤和抗增殖活性

对含有乙酰胺和类似官能团的化合物的合成和生物学评估的研究表明,它们具有潜在的抗肿瘤和抗增殖活性 (Albratty 等,2017 年)。这些发现表明此类化合物可能用于癌症研究和治疗。

谷氨酰胺酶抑制剂

对与目标化合物具有结构相似性的尼美舒利衍生物的研究探索了它们作为谷氨酰胺酶抑制剂的潜力,谷氨酰胺酶是癌症治疗的目标,因为谷氨酰胺酶在肿瘤细胞代谢中起作用 (Shukla 等,2012 年)。这表明在设计新的抗癌药物方面具有潜在应用。

作用机制

Target of Action

The primary target of this compound is proteins, specifically antibodies . It has been shown to react with monoclonal antibodies, such as anti-horseradish peroxidase IgG, modifying lysine residues .

Mode of Action

The compound acts as a protein crosslinker . It interacts with its targets by modifying lysine residues in the antibody structure . This modification can alter the function of the antibodies, potentially enhancing their ability to bind to their targets.

Biochemical Pathways

It is known that the compound can influence the process of protein crosslinking . This could potentially affect various biochemical pathways involving protein-protein interactions.

Result of Action

The compound’s action results in the modification of lysine residues in antibodies . This can potentially enhance the antibodies’ binding affinity for their targets, thereby increasing their effectiveness. In addition, the compound has been found to increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .

: 2,5-Dioxopyrrolidin-1-yl acrylate (N-Succinimidyl acrylate,N-丙烯酰氧基琥珀酰亚胺) : 4- (2,5-Dimethyl-1H-pyrrol-1-yl)-N- (2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture

未来方向

属性

IUPAC Name |

2-[4-[2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethylsulfamoyl]phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O7S/c17-14(20)11-26-12-1-3-13(4-2-12)27(23,24)18-7-9-25-10-8-19-15(21)5-6-16(19)22/h1-4,18H,5-11H2,(H2,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLWUOFVGXSPMCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCOCCNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-(N-(2-(2-(2,5-dioxopyrrolidin-1-yl)ethoxy)ethyl)sulfamoyl)phenoxy)acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(azepan-1-ylsulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2466877.png)

![N-(furan-2-ylmethyl)-4-[4-(furan-2-ylmethylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B2466879.png)

![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2466881.png)

![Methyl 7-chloropyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B2466889.png)